Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-1H-imidazole-1-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Chemosensors
Tert-butyl 4-formyl-1H-imidazole-1-carboxylate derivatives have been reported as effective luminescent sensors for detecting cyanide and mercury ions. These imidazole derivatives demonstrate exclusive sensitivity towards CN- ions, resulting in fluorescence quenching and reduced singlet state lifetime. The detection limits for these compounds in a CH3CN/H2O system are notably low, indicating high sensitivity. Their reversible sensing capabilities for CN- and Hg2+ ions have been successfully tested across multiple cycles (Emandi et al., 2018).
Intermediate for Anticancer Drugs
This compound derivatives have been identified as important intermediates in the synthesis of small molecule anticancer drugs. A study highlights the synthesis of such derivatives through a high-yield method, emphasizing their role in the development of novel antitumor agents and drugs for treating depression and cerebral ischemia (Zhang et al., 2018).
Catalysis in Organic Synthesis
Research has been conducted on imidazole derivatives, including tert-butylphenol, as intermediates in organic synthesis. The catalyst for the alkylation reaction of phenol and tert-butyl alcohol, 1H-imidazole-1-acetic acid tosilate, was synthesized and shown to be effective and easily recyclable. This highlights its potential for industrial synthesis of tert-butylphenol (Zhang et al., 2022).
Carbene Structure Analysis
The carbene structure of stable acyl (formyl) anion equivalents has been investigated, including 3-lithiated 4-tert-butyl-imidazol-2-ylidene. This research provides insight into the stability of acyl anion equivalents and their potential applications in organic synthesis (Hill et al., 1997).
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-formyl-1H-imidazole-1-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form weak intermolecular hydrogen bonds, which can influence its interactions with other molecules . The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and protein function.
Cellular Effects
This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby altering cellular processes. The compound’s impact on cellular metabolism may involve modulation of metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable structures through hydrogen bonding and π-π interactions, which may affect its activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can influence metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells can provide insights into its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-formylimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDTZPHHWJKGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573167 | |
Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89525-40-6 | |
Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-formyl-1H-imidazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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